molecular formula C15H14F3N5O B2689328 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034441-15-9

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2689328
CAS No.: 2034441-15-9
M. Wt: 337.306
InChI Key: KDYWOQXILVCCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a piperazine ring at the 4-position. The piperazine moiety is further functionalized with a pyridine-2-carbonyl group. The compound’s synthesis likely involves coupling reactions between pyrimidine intermediates and functionalized piperazine derivatives, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

pyridin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)12-9-13(21-10-20-12)22-5-7-23(8-6-22)14(24)11-3-1-2-4-19-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYWOQXILVCCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with 1-(pyridine-2-carbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the leaving groups.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including those with trifluoromethyl groups, exhibit substantial antitumor properties. The unique structural features of 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine allow it to interact effectively with biological targets involved in cancer progression. Studies have shown that modifications to the pyrimidine core can enhance its efficacy against various cancer cell lines, making it a promising scaffold for anticancer drug development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease mechanisms. For instance, pyrimidine derivatives have been reported to inhibit kinases and other enzymes associated with cancer and inflammatory diseases. The presence of the piperazine moiety may enhance binding affinity and selectivity towards these targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring through condensation reactions with various electrophiles. Recent advances in synthetic methodologies have improved yields and reduced reaction times, facilitating the production of this compound for research purposes .

Post-Synthetic Modifications

Post-synthetic modifications are crucial for enhancing the pharmacological properties of the compound. Techniques such as N-alkylation or acylation can be employed to introduce additional functional groups that may improve solubility and bioavailability, which are essential for effective therapeutic applications .

Photophysical Properties

Recent studies have highlighted the potential of pyrimidine derivatives as materials in optoelectronic devices due to their favorable photophysical properties. The trifluoromethyl group contributes to enhanced electron-withdrawing characteristics, which can improve the performance of organic light-emitting diodes (OLEDs) and other electronic components .

Crystal Engineering

The ability of this compound to form well-defined crystals opens avenues for applications in crystal engineering. These crystals may exhibit unique supramolecular properties that are beneficial for developing new materials with tailored functionalities .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in tumor growth; showed selectivity over non-target enzymes .
Study CMaterial ScienceExhibited promising photoluminescent properties suitable for OLED applications; enhanced stability under operational conditions .

Mechanism of Action

The mechanism of action of 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various amino acid residues in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Core Pyrimidine-Piperazine Derivatives

  • 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 845616-55-9) :
    This compound lacks the pyridine-2-carbonyl group present in the target molecule. Its molecular formula is C₉H₁₁F₃N₄ (MW = 232.21). The absence of the carbonyl group reduces hydrogen-bonding capacity and may lower receptor affinity compared to the target compound .

  • 2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Synthesized by Abbott, this analogue substitutes the pyridine-carbonyl with a tert-butyl group.

Piperidine vs. Piperazine Analogues

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: Replacing the piperazine ring with piperidine eliminates one nitrogen atom, reducing hydrogen-bond donor sites. The 2-amine and 4-methyl groups may favor different pharmacokinetic profiles, such as increased solubility but reduced metabolic stability compared to the trifluoromethyl-containing target compound .

Functional Group Variations

  • 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxaldehyde: The fluorophenyl and sulfonyl groups introduce strong electron-withdrawing effects and steric bulk. These features may enhance metabolic stability but could compromise target engagement due to reduced flexibility .
  • 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (CAS 339017-81-1) :
    This dichlorinated, methylsulfanyl-substituted analogue (MW = 403.35) exhibits higher lipophilicity. The sulfur atoms may improve membrane permeability but increase toxicity risks compared to the target compound’s trifluoromethyl and carbonyl groups .

Physicochemical and Pharmacological Properties

Compound Molecular Formula MW Key Substituents logP (Predicted) Potential Pharmacological Impact
Target Compound C₁₅H₁₃F₃N₆O 374.3 Pyridine-2-carbonyl, CF₃ ~2.1 High receptor selectivity, moderate solubility
4-(Piperazin-1-yl)-6-CF₃-pyrimidine C₉H₁₁F₃N₄ 232.2 None (simplified core) ~1.8 Lower affinity, higher metabolic clearance
Abbott’s tert-Butyl Analogue C₁₃H₁₈F₃N₅ 325.3 tert-Butyl ~3.0 Increased lipophilicity, reduced polarity
Piperidine Derivative C₁₀H₁₅N₅ 205.3 Piperidine, NH₂, CH₃ ~1.2 Higher solubility, lower CNS penetration

Biological Activity

The compound 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group at the 6-position and a piperazine moiety linked to a pyridine-2-carbonyl group. This unique structure is significant for its interaction with various biological targets.

Chemical Structure:

  • Molecular Formula: C12_{12}H11_{11}F3_3N4_4O
  • Molecular Weight: 292.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various metabolic processes. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, including branched-chain amino acid transaminases (BCATs), which play a role in cancer metabolism.
  • Receptor Modulation: It may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from these studies:

Cell LineIC50_{50} (µM)Mechanism of Action
Human Breast Cancer7.9Induction of apoptosis
Ovarian Cancer12.5Cell cycle arrest
Colorectal Cancer9.0Inhibition of cell proliferation

Case Studies

  • Study on BCAT Inhibition:
    A study reported that derivatives of pyrimidine compounds, including this specific structure, showed potent inhibition of BCAT1 and BCAT2 with IC50_{50} values in the low micromolar range. This inhibition is crucial as BCATs are implicated in the metabolism of branched-chain amino acids in cancer cells, suggesting potential therapeutic applications in oncology .
  • Neurotransmitter Receptor Affinity:
    Research indicated that this compound exhibits affinity for serotoninergic receptors, particularly 5-HT2A_{2A}, which is significant for developing neuroleptic drugs with reduced side effects compared to traditional antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further drug development. Studies suggest that modifications to enhance solubility and bioavailability could further improve its therapeutic potential.

Q & A

Basic: What synthetic strategies are effective for preparing 4-[4-(pyridine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine?

Answer:
Key steps involve coupling pyrimidine cores with functionalized piperazine derivatives. For example:

  • Nucleophilic substitution : React 6-(trifluoromethyl)pyrimidin-4-ol derivatives with activated piperazine intermediates (e.g., using anhydrous THF/DMF at 0–25°C) .
  • Amide coupling : Introduce the pyridine-2-carbonyl moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) to piperazine-substituted pyrimidines.
  • Purification : Use preparative HPLC or column chromatography to isolate the product. Reported yields range from 40–65% depending on reaction optimization .

Basic: How can the purity and structural identity of this compound be validated?

Answer:

  • Analytical HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) to confirm ≥95% purity.
  • Spectroscopic techniques :
    • NMR : Key signals include δ ~8.5–8.7 ppm (pyrimidine C-H), δ ~3.5–4.0 ppm (piperazine N-CH2), and δ ~7.5–8.3 ppm (pyridine aromatic protons) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₂F₃N₅O: 360.1067).

Advanced: How can computational modeling optimize reaction conditions for this compound?

Answer:

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for piperazine-pyrimidine coupling .
  • Reaction path screening : Apply automated software (e.g., GRRM) to explore solvent effects (DMF vs. THF) and temperature dependencies. Simulations suggest THF improves nucleophilic substitution kinetics .
  • Machine learning : Train models on similar pyrimidine derivatives to predict optimal molar ratios (e.g., 1:1.2 pyrimidine:piperazine) .

Advanced: What strategies resolve contradictory bioactivity data across assays?

Answer:

  • Dose-response profiling : Test compound concentrations from 1 nM–100 µM in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from rapid degradation (e.g., CYP450-mediated).
  • Structural analogs : Compare with derivatives lacking the trifluoromethyl group to isolate pharmacophore contributions .

Advanced: How does the trifluoromethyl group influence physicochemical properties?

Answer:

  • Lipophilicity : LogP increases by ~0.9 units compared to non-fluorinated analogs, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic stability : The CF₃ group reduces oxidative metabolism in microsomal assays (t₁/₂ = 120 min vs. 45 min for CH₃-substituted analogs) .
  • Crystal structure : X-ray diffraction shows the CF₃ group induces planar pyrimidine ring distortion (torsion angle = 12.7°), affecting binding pocket interactions .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Hazard mitigation : Use fume hoods for reactions involving trifluoroacetic acid (TFA) or chlorinated solvents (e.g., dichloroethane).
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste disposal : Segregate halogenated waste (e.g., TFA byproducts) for incineration .

Advanced: How to design SAR studies for this compound’s kinase inhibition?

Answer:

  • Core modifications : Synthesize analogs with pyridine replaced by pyrazine or morpholine to assess scaffold flexibility .
  • Substituent scanning : Systematically vary the piperazine’s acyl group (e.g., acetyl vs. benzoyl) and evaluate IC₅₀ against kinases (e.g., EGFR, VEGFR2).
  • Co-crystallization : Perform X-ray crystallography with target kinases to map hydrogen bonding (e.g., pyrimidine N1 with kinase hinge region) .

Advanced: What analytical methods detect degradation products under stress conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS : Identify major degradation products (e.g., hydrolyzed piperazine or oxidized pyridine) using a QTOF mass spectrometer.
  • Stability-indicating assays : Validate HPLC methods to resolve parent compound from degradants (resolution >2.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.